An In-depth Technical Guide to the Synthesis and Characterization of (6-Phenoxypyridin-3-yl)boronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of (6-Phenoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (6-phenoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and analytical characterization data to support researchers in their scientific endeavors.
Introduction
(6-Phenoxypyridin-3-yl)boronic acid is a bifunctional organic compound featuring a phenoxypyridine core and a boronic acid moiety. This unique structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.
Synthesis of (6-Phenoxypyridin-3-yl)boronic Acid
The synthesis of (6-phenoxypyridin-3-yl)boronic acid can be achieved through several synthetic routes. The most common and effective methods involve either a lithium-halogen exchange reaction followed by borylation or a palladium-catalyzed Miyaura borylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
A plausible and commonly employed synthetic approach starts from 2-chloro-5-bromopyridine. The phenoxy group is introduced via a nucleophilic aromatic substitution, followed by conversion of the bromo substituent to the boronic acid.
Experimental Protocols
Two primary synthetic strategies are presented below. These protocols are adapted from established methodologies for the synthesis of related aryl and heteroaryl boronic acids.
Method 1: Synthesis via Nucleophilic Aromatic Substitution and Lithium-Halogen Exchange
This two-step process involves the initial formation of 5-bromo-2-phenoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.
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Step 1: Synthesis of 5-Bromo-2-phenoxypyridine
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To a solution of phenol (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
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Add 2-chloro-5-bromopyridine (1.0 eq.) to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-phenoxypyridine.
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Step 2: Synthesis of (6-Phenoxypyridin-3-yl)boronic acid
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Dissolve 5-bromo-2-phenoxypyridine (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
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Cool the solution to a low temperature, typically -78 °C.
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Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the low temperature.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (B(O-iPr)3, 1.2 eq.) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it to obtain the crude boronic acid.
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The crude product can be purified by recrystallization or precipitation to yield (6-phenoxypyridin-3-yl)boronic acid.
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Method 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
This method provides a direct conversion of an aryl halide to a boronic acid ester, which is then hydrolyzed.
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In a reaction vessel, combine 5-bromo-2-phenoxypyridine (1.0 eq.), bis(pinacolato)diboron (B2pin2, 1.1 eq.), a palladium catalyst such as PdCl2(dppf) (0.03 eq.), and a base like potassium acetate (KOAc, 3.0 eq.).
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Add a suitable solvent, for example, 1,4-dioxane, and degas the mixture.
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Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction, filter off the solids, and concentrate the filtrate.
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The resulting crude pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
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Purify the final product as described in Method 1.
Characterization Data
The structural confirmation and purity assessment of (6-phenoxypyridin-3-yl)boronic acid are crucial. The following tables summarize the expected characterization data based on its chemical structure and data from similar compounds.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1270921-80-6[1] |
| Molecular Formula | C₁₁H₁₀BNO₃[1] |
| Molecular Weight | 215.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in the provided search results. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenoxy rings. A broad singlet for the B(OH)₂ protons is also anticipated. |
| ¹³C NMR | Expected signals for the eleven carbon atoms of the molecule. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.0823 and/or other relevant fragments depending on the ionization technique. The exact mass is 215.0753733 Da.[2] |
Note: Specific, experimentally obtained spectroscopic data for (6-phenoxypyridin-3-yl)boronic acid was not available in the public domain at the time of this guide's compilation. The information provided is based on theoretical predictions and data for analogous compounds.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic and characterization processes.
Synthesis Workflow
Caption: Synthetic routes to (6-Phenoxypyridin-3-yl)boronic acid.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide provides essential information for the synthesis and characterization of (6-phenoxypyridin-3-yl)boronic acid. The detailed experimental protocols for two robust synthetic methods offer researchers practical guidance for its preparation. While specific, publicly available characterization data is limited, the provided expected values and analytical workflow will aid in the confirmation of the synthesized product. The availability of this key building block will continue to facilitate advancements in drug discovery and materials science.
